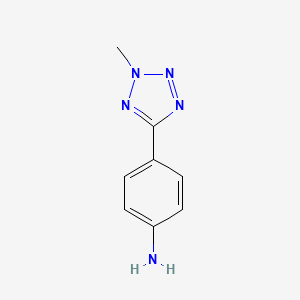

4-(2-methyl-2H-tetrazol-5-yl)aniline

Description

Contextualization within Advanced Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds playing a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials. Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are considered privileged scaffolds in this domain. beilstein-journals.orgresearchgate.net Their unique electronic properties, high nitrogen content, and metabolic stability make them highly valuable. researchgate.netacs.org

The compound 4-(2-methyl-2H-tetrazol-5-yl)aniline is a 2,5-disubstituted tetrazole. This substitution pattern is of particular interest as it allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity and material characteristics. nih.gov Research into 2,5-disubstituted tetrazoles is an active area, with ongoing efforts to develop novel synthetic methodologies that are efficient and environmentally benign, such as copper-catalyzed cross-coupling reactions and silver-catalyzed cycloadditions. thieme.dersc.org The study of such compounds contributes to the broader understanding of structure-activity relationships and the design of new functional molecules.

Significance of the Methylated Tetrazole and Aniline (B41778) Moieties in Organic Synthesis

The two key structural components of this compound—the methylated tetrazole ring and the aniline moiety—each contribute significantly to its chemical character and potential utility.

The aniline moiety is a versatile and widely used building block in organic synthesis. The amino group attached to the phenyl ring can serve as a key functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. In the context of medicinal chemistry, the aniline substructure is found in numerous approved drugs and is known to be a pharmacophore that can interact with various biological targets. mdpi.comnih.gov However, the potential for metabolic activation of anilines is also a consideration in drug design, prompting research into their isosteric replacements in some contexts.

Historical Development of Tetrazole Chemistry Relevant to the Compound

The journey of tetrazole chemistry began in the late 19th century, but it was in the mid-20th century that interest in these compounds grew substantially, leading to the development of key synthetic methods. researchgate.net A foundational method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net This versatile reaction has been refined over the years to improve yields and safety, moving from the use of hydrazoic acid to safer azide sources like sodium azide and trimethylsilyl (B98337) azide. imist.mamdpi.com

The synthesis of 2,5-disubstituted tetrazoles, such as the title compound, represents a further evolution in this field. The regioselective alkylation of the tetrazole ring is a critical step in obtaining the desired N2-substituted isomer over the N1-substituted counterpart. Various synthetic strategies have been developed to control this regioselectivity, which is often influenced by the nature of the substituent at the C5 position and the reaction conditions employed. nanomedicine-rj.com Modern synthetic protocols continue to be developed, focusing on catalytic methods to achieve higher efficiency and selectivity in the formation of 2,5-disubstituted tetrazoles. nih.gov

Compound Data

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C8H9N5 |

| Average Mass | 175.195 g/mol |

| Monoisotopic Mass | 175.0858 Da |

| IUPAC Name | 4-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline |

| InChI | InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 |

| InChIKey | QTEUJUOHTXVNAV-UHFFFAOYSA-N |

| SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)N |

Data sourced from PubChem and ChemSpider databases. uni.luchemspider.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEUJUOHTXVNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360625 | |

| Record name | 4-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436092-89-6 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Methyl 2h Tetrazol 5 Yl Aniline and Its Precursors

Strategies for Tetrazole Ring Formation within the 4-Aniline Scaffold

The construction of the tetrazole ring is a critical step in the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline. The precursor for this transformation is typically 4-aminobenzonitrile, which undergoes cyclization to form the 5-(4-aminophenyl)tetrazole intermediate. Subsequent N-methylation affords the target molecule.

A common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles involves the use of sodium azide (B81097) in the presence of an acid or a Lewis acid catalyst. For instance, the reaction of a nitrile with sodium azide and triethylamine (B128534) hydrochloride in toluene (B28343) can yield the corresponding tetrazole. nih.gov

Modern Huisgen 1,3-Dipolar Cycloaddition Approaches for 2H-Tetrazoles

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of tetrazole synthesis, involving the reaction of a nitrile with an azide. organic-chemistry.org While the classic approach often yields the 1H-tetrazole tautomer, modern variations and subsequent alkylation steps can be tailored to produce the 2H-isomer, such as this compound. The synthesis of 5-substituted 1H-tetrazoles is well-established through the [2+3] cycloaddition of nitriles with azides. organic-chemistry.org

Following the formation of 5-(4-aminophenyl)tetrazole, regioselective N-methylation is required to obtain the desired 2-methyl isomer. The alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. The regioselectivity of this alkylation is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction conditions. Computational studies have been employed to understand the tautomerism and nucleophilicity of the tetrazole ring, which in turn dictates the preferred site of alkylation. organic-chemistry.org

Catalytic Enhancements in Tetrazole Synthesis

To improve the efficiency and safety of tetrazole synthesis, various catalytic systems have been developed. These catalysts can enhance the rate and regioselectivity of the cycloaddition reaction. For example, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles to give 5-substituted 1H-tetrazoles.

Metal-free arylation strategies have also been developed for the regioselective synthesis of 2,5-disubstituted tetrazoles. The use of diaryliodonium salts enables the N2-arylation of 5-substituted-1H-tetrazoles, providing a direct route to 2-aryl-5-substituted-tetrazoles. mdpi.com While this method focuses on arylation, similar principles can be applied to alkylation.

The table below summarizes various catalytic systems used in the synthesis of tetrazole derivatives.

| Catalyst/Reagent | Substrates | Product | Key Features |

| Cobalt(II) complex | Organonitriles, Sodium Azide | 5-substituted 1H-tetrazoles | Homogeneous catalysis, good yields. |

| Diaryliodonium salts | 5-substituted-1H-tetrazoles, Arylating agent | 2-aryl-5-substituted-tetrazoles | Metal-free, regioselective N2-arylation. mdpi.com |

| Dibutyltin oxide | Nitriles, Trimethylsilyl (B98337) azide | 5-substituted 1H-tetrazoles | Reduces hazards associated with hydrazoic acid. uwindsor.ca |

Alternative Synthetic Routes to 5-Substituted Tetrazoles

Beyond the direct cycloaddition to nitriles, alternative methods for the synthesis of 5-substituted tetrazoles have been explored. One-pot reactions starting from aryldiazonium salts and amidines, followed by oxidative ring closure, provide a facile route to 2,5-disubstituted tetrazoles. baranlab.org This method offers mild reaction conditions and short reaction times.

Another approach involves the silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts, which has been developed for the synthesis of functionalized 2,5-disubstituted tetrazoles. wikipedia.org These alternative routes can offer advantages in terms of substrate scope and functional group tolerance.

Regioselective Functionalization of the Phenyl Ring and Aniline (B41778) Nitrogen

Once the this compound scaffold is assembled, further functionalization of the phenyl ring or the aniline nitrogen can be achieved to generate diverse derivatives.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.

For this compound, the aniline nitrogen would first need to be protected with a suitable DMG, such as a pivaloyl or a carbamate (B1207046) group. The tetrazole ring itself can also act as a directing group. The relative directing strength of the protected amine and the tetrazole ring would determine the site of lithiation. Studies on the relative ortho-directing strength of the 1H-tetrazol-5-yl and N-protected tetrazol-5-yl groups have been conducted, providing a basis for predicting the outcome of DoM reactions on such substrates. nih.gov

The following table lists common directing metalation groups and their relative strengths.

| Directing Metalation Group (DMG) | Relative Strength |

| -CONR₂ | Strong |

| -OCONR₂ | Strong |

| -NHCOR | Strong |

| -OMe | Moderate |

| 1H-tetrazol-5-yl | Weaker than -CONEt₂ |

| 2-(triphenylmethyl)-2H-tetrazol-5-yl | Stronger than -CONEt₂ |

Data sourced from comparative studies on ortho-directing strengths. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aniline moiety in this compound is a strongly activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, since the para position is already occupied by the tetrazole ring, electrophilic substitution is expected to occur at the positions ortho to the amino group. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the tetrazole ring or the aniline nitrogen. For instance, nitration of a related compound, N(3),N(6)-bis(2-methyl-2H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, has been shown to occur on the exocyclic amine groups.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound would require the presence of a good leaving group, such as a halogen, and an activating electron-withdrawing group. If a halogen were introduced ortho to the tetrazole ring (for example, via a DoM strategy followed by halogenation), this position could be susceptible to nucleophilic attack. The tetrazole ring is generally considered to be an electron-withdrawing group, which would activate the ring towards SNAr.

N-Methylation Strategies for the 2H-Tetrazole Moiety

The formation of the desired N2-methylated tetrazole isomer over the N1-isomer is a critical step in the synthesis of this compound. The regioselectivity of this alkylation is influenced by a variety of factors, including the choice of alkylating agent, reaction conditions, and the electronic and steric nature of the substituent at the 5-position of the tetrazole ring.

Selective Alkylation Methods

Several methods have been developed to achieve selective N-methylation of 5-substituted tetrazoles. One environmentally friendly approach involves the use of dimethyl carbonate (DMC) as a green methylating reagent. For instance, the methylation of 5-phenyl-1H-tetrazole with DMC in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to yield a mixture of 1-methyl and 2-methyl isomers. Notably, this method tends to favor the formation of the 2-methyl isomer, with reported ratios of approximately 25:75 (1-methyl:2-methyl).

Another strategy to influence regioselectivity is the use of specific catalysts and alkylating agents. For example, the alkylation of 5-substituted-1H-tetrazoles can be directed towards the N2 position through reactions involving diazonium intermediates. organic-chemistry.org While not a direct methylation, this highlights the principle of tuning reaction pathways to favor a specific nitrogen atom.

| 5-Substituent | Methylating Agent | Catalyst/Base | Solvent | Ratio (N1:N2) | Reference |

|---|---|---|---|---|---|

| Phenyl | Dimethyl Carbonate | DABCO | - | 25:75 | researchgate.net |

| Various Aryl/Alkyl | Iodomethane | - | Acetone/Water | Variable | mdpi.com |

Mechanistic Considerations of N-Methylation

The regioselectivity of N-alkylation in 5-substituted tetrazoles is a complex interplay of electronic and steric factors. The tetrazolate anion, formed under basic conditions, possesses two nucleophilic centers at the N1 and N2 positions. The distribution of the negative charge and the steric hindrance around these nitrogen atoms dictate the outcome of the alkylation reaction.

Computational and experimental studies have provided insights into these controlling factors. rsc.org Electronic effects play a significant role; electron-withdrawing substituents at the 5-position tend to decrease the nucleophilicity of the adjacent N1 and N4 atoms through inductive effects, thereby favoring alkylation at the N2 and N3 (which tautomerizes to N2) positions. Conversely, electron-donating groups can increase the electron density at N1, making it a more favorable site for alkylation.

Steric hindrance is another critical determinant. mdpi.com Bulky substituents at the 5-position can sterically shield the N1 position, leading to a preference for alkylation at the less hindered N2 position. This effect is particularly pronounced with bulky alkylating agents.

The nature of the electrophile (the methylating agent) and the reaction mechanism (SN1 vs. SN2) can also influence the regioselectivity. sigmaaldrich.com A more reactive, "harder" electrophile might favor the site with the higher negative charge density, whereas a "softer" electrophile might be more influenced by orbital overlap and steric accessibility. For instance, a study on the alkylation of 5-substituted tetrazoles via diazotization suggests that the mechanism can influence the isomer ratio. sigmaaldrich.com

Convergent and Divergent Synthetic Approaches to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Divergent Synthesis:

A divergent approach would begin with a common precursor, 4-aminobenzonitrile. This starting material would first be converted to the corresponding tetrazole, 4-(1H-tetrazol-5-yl)aniline. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt.

From the intermediate 4-(1H-tetrazol-5-yl)aniline, the synthesis diverges through the N-methylation step. As discussed in the previous section, the methylation would likely yield a mixture of the N1 and N2 isomers. A subsequent separation step, such as column chromatography, would be necessary to isolate the desired this compound. The challenge in this approach lies in achieving high regioselectivity in the methylation step to maximize the yield of the desired product.

Convergent Synthesis:

A convergent synthesis, on the other hand, involves the preparation of key fragments of the molecule separately, followed by their assembly in a later step. In the context of this compound, one convergent route could involve the synthesis of a pre-methylated tetrazole synthon, which is then coupled with an aniline derivative.

For example, one could envision the synthesis of a 5-halo-2-methyl-2H-tetrazole. This intermediate could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with a suitable protected aniline derivative. Alternatively, a Suzuki or Stille coupling could be employed to form the carbon-carbon bond between the tetrazole and the phenyl ring, followed by the introduction or deprotection of the amino group.

A three-component convergent synthesis has also been reported for 1,5-disubstituted tetrazoles, which could potentially be adapted. This approach combines an acid chloride, an amine, and an azide source in a one-pot reaction to directly form the tetrazole ring with its substituents in place. While this specific example leads to a 1,5-disubstituted product, the principles of convergent synthesis, aiming for efficiency and modularity, are clearly demonstrated.

The choice between a divergent and a convergent approach depends on several factors, including the availability of starting materials, the efficiency and selectivity of the key reactions, and the ease of purification of intermediates and the final product.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 4 2 Methyl 2h Tetrazol 5 Yl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group protons would appear as a sharp singlet, while the aromatic protons of the 1,4-disubstituted benzene (B151609) ring would present as a pair of doublets, characteristic of an AA'BB' spin system. The protons of the primary amine group (-NH₂) typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically non-equivalent carbon atoms. Key signals include the carbon of the N-methyl group, the four distinct carbons of the phenyl ring (two protonated and two quaternary), and the C5 carbon of the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly diagnostic for distinguishing between N1- and N2-substituted isomers, with the C5 carbon in 2-substituted tetrazoles appearing significantly downfield (around 164 ppm) compared to their 1-substituted counterparts (around 154 ppm). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-methyl-2H-tetrazol-5-yl)aniline

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Proton | ¹H NMR | ~7.7 - 7.9 | Doublet | 2H, Aromatic (ortho to tetrazole) |

| Proton | ¹H NMR | ~6.7 - 6.8 | Doublet | 2H, Aromatic (ortho to -NH₂) |

| Proton | ¹H NMR | ~4.3 | Singlet | 3H, N-CH₃ |

| Proton | ¹H NMR | ~4.0 | Broad Singlet | 2H, -NH₂ |

| Carbon | ¹³C NMR | ~164.5 | Quaternary | C5 of tetrazole ring |

| Carbon | ¹³C NMR | ~150.0 | Quaternary | C-NH₂ |

| Carbon | ¹³C NMR | ~129.0 | CH | Aromatic CH (ortho to tetrazole) |

| Carbon | ¹³C NMR | ~118.0 | Quaternary | C attached to tetrazole |

| Carbon | ¹³C NMR | ~114.0 | CH | Aromatic CH (ortho to -NH₂) |

| Carbon | ¹³C NMR | ~40.0 | CH₃ | N-CH₃ |

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of the molecule by correlating signals from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the adjacent aromatic protons, confirming the para-substitution pattern. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comyoutube.com This allows for the unambiguous assignment of the protonated carbons in the aromatic ring and the N-methyl group. The aromatic protons at ~7.8 ppm would correlate with the carbon at ~129 ppm, the aromatic protons at ~6.7 ppm with the carbon at ~114 ppm, and the N-methyl protons at ~4.3 ppm with the carbon at ~40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule. youtube.comscience.gov Key HMBC correlations would include:

A correlation between the N-methyl protons (~4.3 ppm) and the tetrazole C5 carbon (~164.5 ppm), confirming the N-methylation of the tetrazole ring.

Correlations from the aromatic protons ortho to the tetrazole (~7.8 ppm) to the tetrazole C5 carbon, confirming the attachment of the phenyl and tetrazole rings.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known concentration and purity, and comparing the integral of a specific, well-resolved signal from the analyte with that of the standard, a highly accurate and precise quantification can be achieved. For this compound, a non-overlapping signal, such as the N-methyl singlet, would be chosen for integration against a suitable internal standard to determine the absolute purity of a given sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound (C₈H₉N₅), the calculated exact mass of the neutral molecule is 175.0858. HRMS analysis of the protonated molecule ([M+H]⁺) would yield an m/z value of approximately 176.0931, allowing for the unambiguous validation of the molecular formula. uni.lu

Different ionization techniques can be employed in mass spectrometry, with ESI and EI being the most common.

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation. mdpi.com It is ideal for determining the molecular weight of a compound, as the primary species observed is often the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). uni.lumdpi.com For this compound, ESI-HRMS would be the preferred method for accurate mass measurement and molecular formula confirmation.

Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons bombard the sample, causing extensive fragmentation. growingscience.com While this provides a characteristic fragmentation pattern or "fingerprint" useful for structural elucidation and library matching, the molecular ion peak ([M]⁺˙) may be weak or absent for certain compounds, including some tetrazoles. mdpi.commdpi.com

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a "parent" ion, such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of "daughter" ions. scielo.org.mx This provides detailed structural information. For 2,5-disubstituted tetrazoles, a characteristic and often dominant fragmentation pathway is the facile elimination of a molecule of nitrogen (N₂; 28 Da) from the tetrazole ring. mdpi.com

Table 2: Predicted MS/MS Fragmentation for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 176.0931 ([M+H]⁺) | 148.0870 | N₂ (28.0061 Da) | Protonated 4-(methyl-nitrilimine)aniline |

| 148.0870 | 117.0573 | HCN (27.0109 Da) + H₂ (2.0156 Da) | Aniline (B41778) fragment ion [C₆H₇N]⁺ |

The primary fragmentation is expected to be the loss of N₂, resulting in a strong signal at m/z 148.0870. mdpi.com Further fragmentation of this ion could occur, providing additional structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopic Characterization of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a compound. mdpi.com The FT-IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methyl Group (-CH₃) |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1470 - 1400 | C=N, N=N Stretch | Tetrazole Ring |

| 1350 - 1250 | C-N Stretch | Aryl-Amine |

| 850 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Key features would include the characteristic double peak of the N-H stretching vibrations for the primary amine, aromatic and aliphatic C-H stretching bands, and various absorptions corresponding to the stretching and bending vibrations of the tetrazole and phenyl rings. growingscience.comrsc.org The strong band in the 850-800 cm⁻¹ region is highly indicative of the 1,4-disubstitution pattern on the benzene ring.

Absence of Publicly Available Research Data Precludes Spectroscopic and Structural Analysis of this compound

A thorough investigation for scientific literature and data repositories has revealed a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, no detailed experimental data from sophisticated spectroscopic and structural elucidation techniques, such as single-crystal X-ray diffraction and Ultraviolet-Visible (UV-Vis) spectroscopy, could be located for this particular molecule.

Similarly, the electronic properties of this compound, which are commonly investigated using UV-Vis spectroscopy, have not been reported in accessible scientific journals or databases. This analytical method is instrumental in identifying the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. Such data provides valuable insights into the nature of the chromophores present in the molecule and can be used to understand its electronic structure and potential applications in materials science and photochemistry.

The lack of empirical data for these fundamental analytical techniques prevents a detailed and scientifically accurate discussion as outlined in the requested sections. The generation of data tables and a thorough analysis of research findings are therefore not possible at this time. Further empirical research is required to elucidate the structural and electronic characteristics of this compound.

Chemical Reactivity and Advanced Derivatization Strategies of 4 2 Methyl 2h Tetrazol 5 Yl Aniline

Reactions Involving the Primary Aromatic Amine Group

The primary aromatic amine group in 4-(2-methyl-2H-tetrazol-5-yl)aniline is a key site for a variety of chemical modifications, including acylation, alkylation, sulfonylation, diazotization, and condensation reactions. The nucleophilic character of the nitrogen atom, influenced by the electronic properties of the phenyl and tetrazole rings, governs the outcome of these transformations.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it susceptible to attack by various electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) into the amine. Typically carried out using acyl chlorides or anhydrides, acylation converts the primary amine into a more stable amide. This transformation is significant as the resulting N-phenylacetamide derivative exhibits reduced reactivity in electrophilic aromatic substitution compared to the parent aniline, due to the electron-withdrawing nature of the acetyl group which delocalizes the nitrogen lone pair.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. The reaction of anilines with haloalkanes can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts through over-alkylation. vedantu.com To achieve selective mono-alkylation, methods employing manganese pincer complexes as catalysts for the reaction of anilines with alcohols have been developed. nih.gov These reactions proceed under milder conditions and show good selectivity for N-monoalkylated products. nih.gov

Sulfonylation: Reacting this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and provides a stable derivative with distinct chemical properties.

| Reaction Type | Reagent | Product Type | Key Features |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Aryl Amide | Reduces the activating effect of the amine group. |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl/N,N-Dialkyl Aniline | Prone to polyalkylation; catalytic methods improve selectivity. vedantu.comnih.gov |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Aryl Sulfonamide | Forms a stable sulfonamide linkage. |

Diazotization and Subsequent Transformations

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C), to form stable arenediazonium salts. chemicalnote.comwikipedia.org This process is known as diazotization. chemicalnote.com The presence of the electron-withdrawing tetrazolyl group at the para-position may destabilize the resulting diazonium salt, making the reaction conditions crucial for a successful transformation. doubtnut.com

The resulting diazonium salt of this compound is a valuable intermediate for a wide range of synthetic transformations where the diazonium group (-N₂⁺) acts as an excellent leaving group (N₂ gas).

Sandmeyer Reaction: This is a key transformation of arenediazonium salts, utilizing copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. byjus.comwikipedia.orglscollege.ac.in This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Other Transformations:

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, yielding the corresponding phenol. The use of copper(I) oxide (Cu₂O) with copper(II) nitrate can facilitate this transformation at room temperature. wikipedia.org

Iodination: Treatment with potassium iodide (KI) introduces an iodine atom onto the aromatic ring. organic-chemistry.org

Fluorination (Balz–Schiemann Reaction): While not a Sandmeyer reaction, treating the diazonium salt with fluoroboric acid (HBF₄) yields a diazonium tetrafluoroborate salt, which upon heating, decomposes to the corresponding aryl fluoride. organic-chemistry.org

Azo Coupling: The diazonium ion is an electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds (Ar-N=N-Ar'), which are often highly colored dyes. wikipedia.org

| Subsequent Transformation | Reagent(s) | Product |

| Sandmeyer (Chlorination) | CuCl/HCl | 4-Chloro-1-(2-methyl-2H-tetrazol-5-yl)benzene |

| Sandmeyer (Bromination) | CuBr/HBr | 4-Bromo-1-(2-methyl-2H-tetrazol-5-yl)benzene |

| Sandmeyer (Cyanation) | CuCN/KCN | 4-(2-methyl-2H-tetrazol-5-yl)benzonitrile |

| Iodination | KI | 4-Iodo-1-(2-methyl-2H-tetrazol-5-yl)benzene |

| Hydroxylation | H₂O, H⁺, Δ or Cu₂O, Cu(NO₃)₂ | 4-(2-methyl-2H-tetrazol-5-yl)phenol |

| Azo Coupling | Electron-rich arene (e.g., Phenol) | Azo dye |

Condensation Reactions with Aldehydes and Ketones

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsc.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water.

The formation of the imine introduces a C=N double bond, which can be further reduced to a secondary amine if desired. The reactivity of the aldehyde or ketone and the electronic nature of the aniline derivative influence the reaction rate. Aromatic aldehydes, such as benzaldehyde, readily react with anilines. acs.orgtandfonline.com

Reactivity of the Tetrazole Heterocycle

The tetrazole ring in this compound is an aromatic heterocycle with a high nitrogen content, which imparts unique chemical properties. wikipedia.org

Ring-Opening Reactions and Rearrangements

While generally stable, the tetrazole ring can undergo cleavage or rearrangement under specific conditions.

Thermal Decomposition: 2,5-Disubstituted tetrazoles are known to undergo thermal decomposition to form highly reactive nitrile imines with the extrusion of nitrogen gas. acs.org This intermediate can then participate in various 1,3-dipolar cycloaddition reactions.

Azide-Tetrazole Equilibrium: Tetrazoles can exist in equilibrium with an azido-imine tautomer. nih.gov This is a form of ring-chain tautomerism. For 6-azidopurine nucleosides, which have a similar fused heterocyclic system, the equilibrium is influenced by solvent polarity, with the tetrazole form being predominant in more polar solvents like DMSO. nih.gov While the target molecule has a stable N-methyl group, under certain conditions or with specific substituents, such equilibria could become relevant.

Transformations at the Tetrazole Ring Nitrogen Atoms

The tetrazole ring contains four nitrogen atoms, and their reactivity is a key aspect of tetrazole chemistry. In the parent compound, alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net The formation of the 2-methyl isomer in this compound is likely favored by specific synthetic conditions.

Further transformations at the remaining nitrogen atoms (N1, N3, N4) of the 2-methyl-tetrazole ring are also possible. The N4 atom is generally considered the most basic in 2-substituted tetrazoles and is a primary site for coordination with metal ions. arkat-usa.org While further N-alkylation of the already substituted ring is less common, electrophilic attack could potentially occur at one of the other ring nitrogens under forcing conditions, although this might lead to the formation of charged tetrazolium salts. A recent method for the alkylation of 5-substituted 1H-tetrazoles utilizes the diazotization of aliphatic amines, showing a preference for the formation of 2,5-disubstituted tetrazoles. nih.govorganic-chemistry.org

| Reaction | Conditions | Intermediate/Product | Significance |

| Thermal Decomposition | High Temperature | Nitrile Imine + N₂ | Formation of a reactive 1,3-dipole for cycloadditions. acs.org |

| Azide-Tetrazole Equilibrium | Solvent/Substituent Dependent | Azido-imine Tautomer | A potential reactive pathway for the tetrazole ring. nih.gov |

| Coordination | Metal Ions | Metal-Tetrazole Complex | N4 is the typical coordination site for 2-substituted tetrazoles. arkat-usa.org |

Cross-Coupling Reactions for Scaffold Extension

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, these reactions typically require prior functionalization of the aniline ring, most commonly through halogenation, to introduce a suitable leaving group (e.g., Br, I) for oxidative addition to the palladium catalyst.

The Suzuki-Miyaura and Heck reactions are cornerstone methods for creating new carbon-carbon bonds, enabling the connection of the tetrazolyl-aniline core to other aryl, heteroaryl, or vinyl groups.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or boronic ester, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. mdpi.comresearchgate.net For this compound, a plausible synthetic route would involve the initial halogenation (e.g., bromination) of the aniline ring, likely at the positions ortho to the activating amino group, to form a substrate suitable for Suzuki-Miyaura coupling. This halo-derivative can then be coupled with various boronic esters to generate extended biaryl or vinyl-aryl structures. The reaction is compatible with a wide range of functional groups, a critical feature for the synthesis of complex molecules. mdpi.com

The Heck reaction provides a method for the arylation or vinylation of alkenes. It couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would serve as the aryl halide partner. This allows for the introduction of alkenyl substituents onto the aniline core, further diversifying the molecular architecture. The reaction is known for its excellent stereoselectivity, typically favoring the trans isomer of the resulting alkene. rsc.org

Below is a table summarizing typical conditions for these reactions based on analogous substrates.

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene (B28343)/H₂O, Dioxane, or DME | 80-120 |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ or phosphine-free | Et₃N, K₂CO₃, or KOAc | DMF, DMAc, or Acetonitrile | 100-140 |

This table presents generalized conditions and may require optimization for specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. zsmu.edu.uanih.gov This reaction is exceptionally valuable for synthesizing substituted anilines and other arylamine derivatives. The this compound scaffold can participate in this reaction in two primary ways:

As the amine component: The primary amino group of the parent molecule can react with various aryl or heteroaryl halides (or triflates) to produce diarylamines. This approach directly extends the scaffold by adding a new aromatic ring system linked through a nitrogen atom.

As the aryl halide component: Following halogenation of the aniline ring, the resulting halo-derivative can be coupled with a wide range of primary or secondary amines. This strategy allows for the introduction of diverse amino functionalities onto the tetrazolyl-aniline core.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered biaryl phosphine ligands like XPhos and RuPhos often providing high yields and broad substrate scope. nih.gov The reaction typically proceeds under basic conditions, using bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). derpharmachemica.com

| Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Aryl Halide | This compound | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |

| Halo-4-(2-methyl-2H-tetrazol-5-yl)aniline | Primary/Secondary Amine | Pd(OAc)₂ / BINAP or Josiphos | KOt-Bu or K₃PO₄ | Toluene or THF | 70-100 |

This table presents generalized conditions and may require optimization for specific substrates.

Synthesis of Polyfunctionalized Hybrid Molecules Incorporating the Tetrazolyl-Aniline Moiety

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity. nih.govmdpi.com Consequently, the 4-(tetrazol-5-yl)aniline scaffold is a valuable building block for the synthesis of pharmacologically active hybrid molecules.

Cross-coupling reactions, as described above, are the primary methods for elaborating this core structure into more complex, drug-like molecules. For instance, the biphenyl tetrazole moiety is a key structural feature in the "sartan" class of angiotensin II receptor antagonists, such as valsartan, which are used to treat hypertension. mdpi.comresearchgate.netnih.gov The synthesis of these molecules often involves a Suzuki-Miyaura coupling to create the central biphenyl core, followed by the formation of the tetrazole ring from a nitrile precursor. biosynth.com

By applying these synthetic strategies to this compound and its derivatives, a diverse library of polyfunctionalized molecules can be generated. For example, Suzuki-Miyaura coupling of a halogenated tetrazolyl-aniline with a suitable boronic acid could yield novel sartan analogues. Similarly, Buchwald-Hartwig amination could be employed to link the tetrazolyl-aniline core to other heterocyclic systems known for their biological activity, creating hybrid molecules with potential for synergistic or novel pharmacological effects. Studies have shown that modifying the aniline or tetrazole core can lead to compounds with significant antimicrobial, antifungal, or anticancer activities. zsmu.edu.ua

Photoinduced and Thermally Induced Transformations

The tetrazole ring is known to be susceptible to both photochemical and thermal transformations, which typically involve the irreversible cleavage of the ring and extrusion of molecular nitrogen (N₂).

Photoinduced Transformations: Upon irradiation with UV light, aryl-substituted tetrazoles can undergo fragmentation. nih.gov The photolysis of tetrazole derivatives often leads to the formation of highly reactive intermediates, such as nitrilimines. These intermediates can then undergo various subsequent reactions, including cyclization or reactions with solvents or other trapping agents, to yield a diversity of products. The exact nature of the photoproducts is highly dependent on the substituents present on the tetrazole and aryl rings. For an aniline-substituted tetrazole, the amino group could influence the electronic properties of the excited state and potentially alter the fragmentation pathway or the reactivity of the resulting intermediates.

Thermally Induced Transformations: Phenyl-substituted tetrazoles also exhibit thermal decomposition, typically at elevated temperatures (e.g., 190–240 °C). This process is exothermic and, similar to photolysis, results in the loss of N₂. The primary products are often derived from the resulting nitrilimine intermediate. In some cases, isonitrile formation has been observed as a result of the thermal decomposition of phenyl tetrazoles. The rate of thermal decomposition and the activation energy can be influenced by the nature and position of substituents on the phenyl ring. mdpi.com For this compound, the decomposition would likely proceed via cleavage of the tetrazole ring, though the specific products and decomposition temperature would need to be determined experimentally.

Coordination Chemistry and Supramolecular Interactions of 4 2 Methyl 2h Tetrazol 5 Yl Aniline

Ligand Design Principles for Tetrazolyl-Aniline Chelates

The design of chelating ligands is a cornerstone of coordination chemistry, with the ultimate goal of creating molecules that can bind to metal ions to form stable complexes with desired properties. For a ligand like 4-(2-methyl-2H-tetrazol-5-yl)aniline, several key principles would guide its application in chelation:

Bidentate Nature: The molecule possesses two potential coordination sites: the nitrogen atoms of the tetrazole ring and the amino group on the aniline (B41778) moiety. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center.

Electronic Effects: The electron-donating amino group and the electron-withdrawing tetrazole ring would influence the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

Steric Factors: The methyl group on the tetrazole ring and the phenyl group introduce steric bulk, which can influence the coordination geometry around the metal center and the packing of molecules in the solid state.

Isomerism: The position of the methyl group on the tetrazole ring (N2) is a critical design feature, as different isomers (e.g., N1-methyl) would exhibit distinct coordination behaviors and electronic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes would be characterized by a variety of techniques to determine their structure and properties.

Transition Metal Complexes

Transition metals, with their variable oxidation states and coordination numbers, would be expected to form a diverse range of complexes with this ligand. Characterization would typically involve:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal and the ligand.

Spectroscopic Techniques (IR, UV-Vis): To probe the coordination environment of the metal ion and the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which are dependent on the number of unpaired electrons on the metal center.

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of lanthanides and actinides with nitrogen-donor ligands is an area of significant interest due to their unique luminescent and magnetic properties. Complexes with this compound would be investigated for:

Luminescence: Lanthanide complexes are known for their sharp emission bands, and the tetrazolyl-aniline ligand could act as an "antenna" to absorb light and transfer energy to the metal ion.

Coordination Geometry: Lanthanides and actinides have larger ionic radii and prefer higher coordination numbers, which could lead to the formation of complexes with interesting and complex structures.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it a promising candidate for the construction of supramolecular assemblies and MOFs.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. In the context of this ligand, self-assembly could be driven by:

Coordination Bonds: The formation of bonds between the ligand and metal ions to create extended one-, two-, or three-dimensional networks.

Hydrogen Bonding: The amino group and the tetrazole nitrogen atoms can participate in hydrogen bonding, which can play a crucial role in directing the assembly of the final structure.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the supramolecular architecture.

Tunable Porosity and Framework Stability

A key feature of MOFs is their porosity, which can be tuned by changing the size and shape of the ligands and metal nodes. For MOFs constructed from this compound, research would focus on:

Porosity and Gas Sorption: The resulting MOFs would be characterized for their surface area and pore volume, and their ability to adsorb gases like carbon dioxide, methane, and hydrogen would be evaluated.

Framework Stability: The thermal and chemical stability of the MOFs would be assessed to determine their robustness for potential applications in catalysis, gas storage, and separation.

Spectroscopic Characterization of Coordination Compounds (e.g., XPS for ligand coordination confirmation)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of the constituent elements within a material. In the context of coordination chemistry, XPS is particularly valuable for confirming the coordination of a ligand to a metal center by probing the changes in the core-level electron binding energies of the atoms involved in the coordination bond. For metal complexes of this compound, XPS can provide direct evidence of coordination through the nitrogen atoms of the tetrazole ring and the aniline moiety.

Upon coordination of the this compound ligand to a metal ion, a shift in the binding energy of the N 1s core level is expected. This is due to the donation of electron density from the nitrogen lone pairs to the metal center, which alters the electronic environment around the nitrogen atoms. Typically, the N 1s binding energy will increase upon coordination, as the donation of electron density to the metal cation results in a more positively charged nitrogen atom, holding its core electrons more tightly.

The N 1s XPS spectrum of the free this compound ligand would be expected to show distinct peaks corresponding to the different nitrogen environments within the molecule: the aniline nitrogen (-NH2) and the four nitrogen atoms of the tetrazole ring. Due to their different chemical environments, these nitrogens will have slightly different binding energies. Upon complexation, the nitrogen atoms directly involved in coordination will exhibit a noticeable shift to higher binding energy. For instance, if the ligand coordinates through one of the nitrogen atoms of the tetrazole ring and the nitrogen of the aniline group, the corresponding N 1s peaks will be shifted, while the peaks of the non-coordinating nitrogen atoms may show a smaller or negligible shift.

The magnitude of the shift in binding energy can also provide insights into the strength of the coordination bond. A larger shift generally indicates a stronger interaction between the ligand and the metal center. Furthermore, the core-level spectra of the metal ion (e.g., Cu 2p, Ni 2p, Co 2p) will also be affected by coordination. The binding energy of the metal's core electrons may shift, and satellite peaks can appear or change in intensity, providing information about the oxidation state and spin state of the metal ion in the complex. semanticscholar.org

A hypothetical example of N 1s binding energy data for a free ligand and its metal complex is presented in the interactive table below.

| Compound | N 1s Binding Energy (eV) - Aniline | N 1s Binding Energy (eV) - Tetrazole (N1/N4) | N 1s Binding Energy (eV) - Tetrazole (N2/N3) | Metal 2p Binding Energy (eV) |

| Free Ligand | ~399.5 | ~400.8 | ~401.5 | N/A |

| Metal Complex | ~400.2 | ~401.5 | ~401.6 | Varies with metal |

Note: The data in this table is illustrative and represents typical binding energy ranges observed for similar nitrogen-containing ligands and their metal complexes. Actual values would need to be determined experimentally.

Electrochemical Properties of Metal-Tetrazolyl-Aniline Complexes

The electrochemical properties of metal complexes containing this compound are of significant interest as they provide insights into the redox behavior of both the metal center and the ligand. Cyclic voltammetry (CV) is a commonly employed technique to investigate these properties. A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the species in solution.

Metal complexes of tetrazolyl-aniline ligands can exhibit rich electrochemistry, with redox processes that can be either metal-centered or ligand-centered.

Metal-Centered Redox Processes: The metal ion within the complex can often undergo changes in its oxidation state. For example, a Cu(II) complex might be reduced to a Cu(I) species, or a Co(II) complex could be oxidized to Co(III). These processes are observed as distinct peaks in the cyclic voltammogram. The potential at which these peaks occur (the redox potential) is influenced by the nature of the ligand. The electron-donating or -withdrawing properties of the this compound ligand can stabilize or destabilize different oxidation states of the metal, thereby tuning its redox potential.

Ligand-Centered Redox Processes: The this compound ligand itself can also be electrochemically active. The aniline moiety is known to undergo oxidation at relatively low potentials. wikipedia.org The tetrazole ring can also participate in redox reactions, although this is generally observed at more extreme potentials. In some cases, the redox process may involve both the metal and the ligand, leading to more complex electrochemical behavior. The reversibility of the redox processes can also be assessed from the CV data, providing information about the stability of the oxidized or reduced species. analis.com.my

The electrochemical behavior of these complexes is crucial for their potential applications in areas such as catalysis, sensing, and molecular electronics. By systematically varying the metal ion and modifying the substituents on the ligand, it is possible to fine-tune the electrochemical properties of the resulting complexes for specific applications.

An illustrative data table summarizing potential redox processes for hypothetical metal complexes of this compound is provided below.

| Metal Complex | Redox Process | E1/2 (V vs. Ag/AgCl) | Peak Separation (ΔEp, mV) | Reversibility |

| [Cu(L)2]2+ | Cu(II)/Cu(I) | +0.15 | 70 | Quasi-reversible |

| [Ni(L)2]2+ | Ni(II)/Ni(I) | -0.85 | 85 | Irreversible |

| [Co(L)2]2+ | Co(III)/Co(II) | +0.60 | 65 | Reversible |

| [Fe(L)2]2+ | Fe(III)/Fe(II) | +0.45 | 68 | Reversible |

Note: The data in this table is hypothetical and serves to illustrate the types of electrochemical data that could be obtained for such complexes. 'L' represents the this compound ligand. The reversibility is inferred from the peak separation, with values close to 59/n mV (where n is the number of electrons transferred) indicating a reversible process.

Computational and Theoretical Investigations of 4 2 Methyl 2h Tetrazol 5 Yl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties. For a molecule like 4-(2-methyl-2H-tetrazol-5-yl)aniline, these methods can predict bond lengths, bond angles, and dihedral angles, as well as electronic characteristics such as orbital energies and charge distribution.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, determining the most stable conformation in both the ground and excited electronic states. rsc.org

For this compound, DFT studies, typically employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can be used to calculate key electronic parameters. researchgate.nettaylorfrancis.commdpi.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.nettaylorfrancis.com A smaller gap suggests the molecule is more polarizable and more readily excited.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. researchgate.net

| Electron Affinity | 0.9 eV | The energy released when an electron is added to the molecule. |

Note: The values in this table are representative examples derived from typical DFT calculations on similar aromatic and heterocyclic compounds and are intended for illustrative purposes.

While DFT is widely used, other computational methods also contribute to the understanding of molecular structures. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Though computationally more demanding than DFT for similar accuracy, they provide a fundamental theoretical benchmark.

Semi-empirical methods, such as AM1 or PM3, are faster as they use parameters derived from experimental data to simplify calculations. documentsdelivered.com These methods are particularly useful for preliminary geometry optimizations of large molecules or for screening large numbers of compounds, though they are generally less accurate than DFT or ab initio approaches for detailed electronic structure analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide predictions for Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations provide theoretical ¹H, ¹³C, and ¹⁵N NMR spectra that can be compared with experimental results to confirm the molecular structure. nih.govresearchgate.net

IR frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be directly compared to an experimental IR spectrum to identify characteristic functional group vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 3.5 - 4.5 | -NH₂ (Aniline) |

| 4.1 - 4.4 | -CH₃ (N-Methyl) | |

| 6.7 - 7.8 | Aromatic protons (Phenyl ring) | |

| ¹³C NMR Chemical Shift (ppm) | 35 - 40 | -CH₃ (N-Methyl) |

| 115 - 150 | Aromatic carbons (Phenyl ring) | |

| 155 - 165 | Tetrazole ring carbon | |

| IR Frequency (cm⁻¹) | 3350 - 3500 | N-H stretching (Aniline) |

| 2950 - 3100 | C-H stretching (Aromatic and Methyl) | |

| 1600 - 1630 | N-H bending (Aniline) | |

| 1450 - 1550 | C=N and N=N stretching (Tetrazole ring) |

Note: These are typical predicted ranges based on computational studies of molecules with similar functional groups.

Analysis of Aromaticity and Electronic Delocalization within the Structure

The concept of aromaticity is crucial for understanding the stability and reactivity of this compound, which contains two aromatic rings: a phenyl ring and a tetrazole ring. Computational chemistry offers methods to quantify the degree of aromaticity and electron delocalization.

Electronic delocalization can be analyzed using NBO theory, which evaluates the transfer of electron density between orbitals. acs.org Aromaticity can be assessed through several computational indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current. peeksgroup.com

Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-conjugated analogue.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic structure.

Investigation of Tautomeric Equilibria in the Tetrazole Ring System

5-substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. imist.ma The position of this equilibrium is influenced by the nature of the substituent, the solvent, and the physical state (gas, liquid, or solid). researchgate.net Computational studies have shown that for many simple 5-substituted tetrazoles, the 2H-tautomer is often more stable than the 1H-tautomer in the gas phase. acs.orgconicet.gov.ar

However, in the case of this compound, the presence of the methyl group on the N2 nitrogen atom of the tetrazole ring "locks" the molecule into the 2H-tautomeric form. This prevents the prototropic tautomerism typically observed in NH-unsubstituted tetrazoles. Therefore, computational studies on this specific molecule would focus on the properties of this fixed 2H-tautomer rather than on a tautomeric equilibrium.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is critical for understanding reaction kinetics.

For this compound, theoretical studies can predict its reactivity in various chemical transformations. For example, studies on the closely related molecule 4-methyl aniline (B41778) have used DFT (M06-2X) and coupled-cluster (CCSD(T)) methods to investigate its reaction with hydroxyl radicals. mdpi.comresearchgate.net These studies calculate the potential energy surfaces for different reaction pathways, such as hydrogen abstraction from the amino group or OH addition to the aromatic ring. mdpi.comresearchgate.net

Similar methodologies could be applied to this compound to explore its reactivity. Potential reactions for theoretical investigation include:

Electrophilic aromatic substitution on the aniline ring, predicting the regioselectivity (ortho vs. meta substitution relative to the amino group).

Oxidation of the amino group.

Reactions involving the nitrogen atoms of the tetrazole ring.

By calculating the activation barriers for these potential pathways, computational studies can predict the most likely reaction products and provide a detailed, step-by-step understanding of the reaction mechanism.

Lack of Specific Research Data on Intermolecular Interactions of this compound

Computational studies are crucial for understanding how molecules interact with each other in a solid state or in solution, which in turn influences their physical and chemical properties. Such studies typically involve quantum chemical calculations and molecular dynamics simulations to identify and characterize non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

For analogous compounds containing tetrazole and aniline moieties, the literature suggests the potential for a variety of intermolecular interactions. The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The aniline group also possesses a hydrogen bond donor (-NH2) and the phenyl ring can participate in π-stacking interactions.

However, without specific computational studies on this compound, any discussion on its specific intermolecular interactions and hydrogen bonding network would be speculative. The precise geometry of these interactions, their energies, and the resulting crystal packing or solution-state structuring remain undetermined.

Therefore, the generation of a detailed and scientifically accurate article section on the "" with a focus on "Intermolecular Interactions and Hydrogen Bonding Networks," including data tables and detailed research findings, is not possible at this time due to the absence of the necessary primary research in the scientific literature.

Advanced Applications of 4 2 Methyl 2h Tetrazol 5 Yl Aniline Derivatives in Materials Science

Integration into Functional Polymeric Materials

The incorporation of 4-(2-methyl-2H-tetrazol-5-yl)aniline derivatives into polymer backbones allows for the creation of materials with tailored electronic and responsive properties. The aniline (B41778) unit provides a route to form conductive polymers like polyaniline, while the tetrazole group can influence the polymer's solubility, thermal stability, and responsiveness to external stimuli.

Polymers with Tunable Electronic Properties

Polyaniline is a well-known conducting polymer whose electrical properties can be tuned through chemical modification. nih.govresearchgate.netnih.gov By introducing substituents onto the aniline ring, it is possible to alter the polymer's electronic structure, including its band gap and conductivity. nih.govresearchgate.net The tetrazole group, being strongly electron-withdrawing, can significantly influence the electronic properties of a polyaniline-type chain. purdue.edu

Computational studies on aniline-based co-oligomers have shown that the introduction of different heterocyclic rings can modify the electronic and optical properties, such as the HOMO-LUMO gap. physchemres.orgphyschemres.org While specific experimental data on polymers derived from this compound is limited, theoretical calculations on related structures suggest that the tetrazole substituent would lower the energy levels of the frontier molecular orbitals. This modification is expected to influence the polymer's conductivity. The conductivity of polyaniline can be significantly altered by doping, and the presence of the tetrazole moiety could affect the doping process and the stability of the resulting conductive state. nih.gov The steric effects of the tetrazole group might also lead to a decrease in π-conjugation along the polymer chain, which would, in turn, reduce conductivity. researchgate.net

Table 1: Predicted Electronic Properties of a Hypothetical Tetrazole-Substituted Polyaniline Derivative This table is based on theoretical predictions and trends observed in related substituted polyanilines.

| Property | Unsubstituted Polyaniline (Emeraldine Salt) | Hypothetical Poly(this compound) |

| Conductivity | ~1-10 S/cm | Expected to be lower due to steric hindrance, but tunable via doping |

| HOMO-LUMO Gap | Variable with doping | Expected to be altered by the electron-withdrawing tetrazole group |

| Solubility | Generally poor in common organic solvents | Potentially improved depending on the derivative and polymer structure |

Responsive Materials Development

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to small changes in their environment. researchgate.netphyschem.czjchemrev.com Polymers containing tetrazole groups have been shown to exhibit pH-responsive behavior. nih.govrsc.org This is because the tetrazole ring can be deprotonated in basic conditions, leading to a negatively charged polymer chain. nih.gov This change in charge can cause the polymer to swell or collapse, altering the material's properties. researchgate.netnih.gov

The proton on a 5-substituted 1H-tetrazole is acidic, with a pKa similar to that of a carboxylic acid. nih.gov This allows polymers incorporating this moiety to ionize at physiological pH. nih.gov When this compound is polymerized, the resulting polymer can be designed to be pH-responsive. At low pH, the tetrazole rings would be protonated and neutral, while at higher pH, they would be deprotonated and anionic. This transition can be harnessed for applications such as controlled drug delivery, where a change in pH triggers the release of an encapsulated substance. nih.govnih.gov

Energetic Materials Research and Thermal Decomposition Analysis

The high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in the development of high-energy density materials (HEDMs). purdue.edunih.govat.uauni-muenchen.de Derivatives of this compound are being investigated as potential energetic materials due to these properties. The thermal stability of these compounds is a critical factor in their safety and performance.

The decomposition of tetrazole-based energetic materials typically occurs at high temperatures with a significant release of energy, primarily in the form of nitrogen gas. researchgate.netresearchgate.net The thermal stability of these compounds is influenced by the substituents on both the tetrazole and phenyl rings. An experimental and theoretical study on phenyl tetrazoles showed that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C. researchgate.net The introduction of nitro groups, which are strong explosophores, can further enhance the energetic properties of these molecules, leading to higher detonation velocities and pressures. at.uaiitkgp.ac.in However, this often comes at the cost of reduced thermal stability.

Differential scanning calorimetry (DSC) is a common technique used to determine the decomposition temperature of energetic materials. The data below shows the decomposition temperatures for several tetrazole derivatives, illustrating the range of thermal stabilities that can be achieved.

Table 2: Thermal Decomposition Data for Selected Tetrazole-Based Energetic Compounds

| Compound | Decomposition Temperature (Td) | Key Features |

| 1-Hydroxy-5-methyltetrazole | 194 °C | Melts at 146 °C before decomposing. mdpi.com |

| Ammonium (B1175870) salt of 1-hydroxy-5-methyltetrazole | 229 °C | Insensitive to impact and friction. mdpi.com |

| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 °C | High detonation velocity. mdpi.com |

| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 °C | Highest thermal stability among the series. mdpi.com |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | Not specified, but noted for high detonation properties. | High density and detonation properties. rsc.org |

Photophysical and Optoelectronic Applications

The unique electronic structure of this compound derivatives also makes them candidates for applications in photophysics and optoelectronics. The interaction between the electron-donating aniline group and the electron-accepting tetrazole ring can lead to interesting photoluminescent properties.

Fluorescent Probes and Dyes

Research has shown that 5-phenyltetrazole derivatives can exhibit fluorescence. researchgate.net Compounds with electron-accepting groups on the phenyl ring, such as a cyano or carboxyl group, can display dual fluorescence. researchgate.net The long-wavelength fluorescence is attributed to the anionic form of the tetrazole, where there is significant charge delocalization between the tetrazole and phenyl rings. researchgate.net

Furthermore, the tetrazole moiety has been successfully used as a "photocage" for creating photoactivatable fluorophores. nih.govrsc.org In this application, the tetrazole group is attached to a fluorescent molecule in a way that quenches its fluorescence. nih.govrsc.org Upon irradiation with light, the tetrazole ring undergoes a photochemical transformation, which restores the fluorescence of the molecule. nih.govrsc.org This "turn-on" fluorescence makes these compounds useful for high-resolution imaging in biological systems. nih.govrsc.org Derivatives of this compound could potentially be developed into fluorescent probes that are sensitive to their local environment, such as pH or the presence of specific ions.

Table 3: Photophysical Properties of a Phenyltetrazole-Caged Fluorophore

| Property | Caged Fluorophore (T-Cou) | Uncaged Fluorophore (H-Flo) |

| Fluorescence Quantum Yield (FQY) | < 0.1% | Significantly higher after photoactivation |

| Emission Maximum | Negligible emission | Strong emission in the visible spectrum |

| Activation Mechanism | Photoinduced tetrazole cleavage | Restoration of intramolecular charge transfer |

Data is based on a coumarin (B35378) fluorophore caged with a hydroxy-pendant phenyl tetrazole. nih.gov

Organic Light-Emitting Diodes (OLEDs) Components

In the field of organic electronics, there is a constant search for new materials for use in devices like Organic Light-Emitting Diodes (OLEDs). Aniline-based compounds, particularly triphenylamine (B166846) derivatives, are widely used as hole-transporting materials (HTMs) in OLEDs. frontiersin.org These materials facilitate the injection and transport of positive charge carriers (holes) within the device.

Given that this compound contains an aniline core, it is plausible that its derivatives could be engineered to function as HTMs. The electronic properties of the molecule, such as its HOMO and LUMO energy levels, can be tuned by modifying the substituents on the aniline and tetrazole rings. frontiersin.org For a material to be an effective HTM, its HOMO level must be well-aligned with the HOMO level of the emissive layer to ensure efficient hole injection. researchgate.net While there is currently no specific research on the use of this compound derivatives in OLEDs, their structural similarity to known HTMs suggests that this is a promising area for future investigation.

Development of Chemosensors and Biosensors

Derivatives of this compound are being investigated for their potential in creating highly selective and sensitive chemosensors and biosensors. The tetrazole and aniline moieties can act as effective binding sites for various analytes, including metal ions and biological molecules.

The design of these sensors often involves the incorporation of fluorophores or chromophores into the this compound backbone. Upon binding with a target analyte, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence or color. For instance, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L), has been synthesized and shown to act as a fluorescent "turn-on" sensor for Al(III) and Zn(II) ions. nih.govresearchgate.net The sensing mechanism is attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ions. nih.gov While not a direct derivative of this compound, this study highlights the potential of the tetrazole group in ion sensing.

The aniline group can be readily modified to introduce specific recognition elements, thereby enhancing the selectivity of the sensor. Furthermore, these derivatives can be polymerized or grafted onto surfaces to create solid-state sensors for continuous monitoring applications. The development of such sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control.

Table 1: Examples of Tetrazole-Based Sensors and their Analytes

| Sensor Compound Derivative | Target Analyte(s) | Sensing Principle |